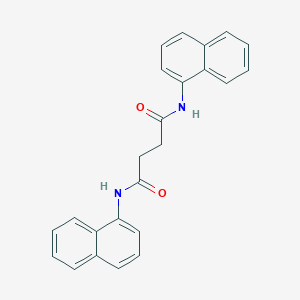

N~1~,N~4~-di(1-naphthyl)succinamide

Description

BenchChem offers high-quality N~1~,N~4~-di(1-naphthyl)succinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~,N~4~-di(1-naphthyl)succinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H20N2O2 |

|---|---|

Molecular Weight |

368.4g/mol |

IUPAC Name |

N,N'-dinaphthalen-1-ylbutanediamide |

InChI |

InChI=1S/C24H20N2O2/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)15-16-24(28)26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28) |

InChI Key |

RHZZWEOALIAUTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)NC3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)NC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Profiling and Stability Mechanisms of Naphthyl-Substituted Succinamides

Topic: Thermodynamic Stability of Naphthyl-Substituted Succinamides Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary

In the development of anticonvulsants and fluorescent probes, naphthyl-substituted succinamide derivatives occupy a critical chemical space. However, their utility is governed by a delicate thermodynamic balance between the open-chain succinamic acid/amide form and the cyclic succinimide .

This guide details the thermodynamic stability profile of these compounds, focusing on the entropy-driven cyclization pathways, solid-state polymorphism, and hydrolytic degradation. By synthesizing data from differential scanning calorimetry (DSC) and kinetic degradation studies, we provide a roadmap for stabilizing these scaffolds during synthesis and storage.

Molecular Architecture & Energetics

The stability of N-naphthylsuccinamides is dictated by the steric and electronic interplay between the bulky naphthalene ring and the flexible succinyl backbone. Unlike simple phenyl analogs, the naphthyl group introduces significant

The Stability Paradox: Amide vs. Imide

The primary thermodynamic vector for these compounds is the conversion of the open-chain N-(1-naphthyl)succinamic acid to the cyclic N-(1-naphthyl)succinimide (NaS).

-

Open Form (Succinamic Acid): Kinetically stable at ambient conditions but thermodynamically unstable relative to the imide at elevated temperatures or acidic pH.

-

Closed Form (Succinimide): The thermodynamic sink. The 5-membered ring formation is favored entropically (release of water) and enthalpically (resonance stabilization of the imide).

Mechanistic Pathway

The degradation of the amide bond typically proceeds via a tetrahedral intermediate. In the solid state, this is often a topochemical reaction governed by the crystal lattice.

Figure 1: The thermodynamic equilibrium between the succinamic acid precursor and the stable succinimide drug scaffold. The forward reaction is dehydration; the reverse is hydrolysis.

Thermal Analysis & Solid-State Characterization

Accurate profiling requires distinguishing between melting, phase transition, and decomposition (cyclization).

Differential Scanning Calorimetry (DSC) Profiling

For N-(1-naphthyl)succinimide, the melting point is a critical purity indicator.

-

Target Melting Point: 159–160.5 °C.

-

Enthalpy of Fusion (

): ~79 J/g.[1]

Critical Observation: If analyzing the open-chain succinamic acid, a DSC endotherm around 100–120 °C often indicates dehydration (cyclization) rather than true melting, followed by the melting of the newly formed succinimide at 160 °C.

Spectroscopic Validation (FT-IR)

Thermodynamic stability is monitored by the carbonyl stretching frequencies. The naphthyl group induces specific splitting patterns due to the coupling of carbonyl vibrations.

| Moiety | Wavenumber (cm⁻¹) | Structural Significance |

| Amide C=O (Open) | 1650–1690 | Typical secondary amide stretch. |

| Imide C=O (Cyclic) | 1705 (Sym) / 1779 (Asym) | Diagnostic doublet for ring closure. |

| Naphthyl Ring | 770–800 | C-H out-of-plane bending (confirmation of substitution). |

Table 1: Diagnostic IR bands for distinguishing stable imides from amide precursors.

Experimental Protocols: Stability Assessment

Protocol A: Accelerated Thermal Cyclization Stress Test

Objective: Determine the kinetic barrier to cyclization (shelf-life prediction).

-

Preparation: Weigh 50 mg of N-naphthylsuccinamic acid into crimped HPLC vials (n=10).

-

Stress: Incubate vials at 40°C, 60°C, and 80°C in a humidity-controlled oven (75% RH).

-

Sampling: Remove one vial every 24 hours for 5 days.

-

Analysis: Dissolve in Acetonitrile (ACN). Inject onto RP-HPLC (C18 column).

-

Mobile Phase: 60:40 Water:ACN (0.1% TFA).

-

Detection: UV at 280 nm (Naphthalene absorption).

-

-

Calculation: Plot

vs. Time. The slope

Protocol B: Solid-State Hygroscopicity & Polymorphism (DVS)

Objective: Determine if moisture induces phase changes or hydrolysis.

-

Instrument: Dynamic Vapor Sorption (DVS) analyzer.

-

Cycle: Ramp humidity from 0% to 90% RH in 10% steps at 25°C.

-

Criteria:

-

Mass increase > 2% indicates significant hygroscopicity (risk of hydrolysis).

-

Hysteresis between adsorption/desorption suggests hydrate formation.

-

Synthesis & Purification Workflow

Achieving thermodynamic stability starts with purity. Impurities (residual amines) catalyze degradation.

Figure 2: Optimized synthesis workflow to maximize thermodynamic stability. Note the K2CO3 wash step to remove acidic residues that catalyze auto-hydrolysis.

References

-

Wang, G., Wang, Y., Yang, H., & Li, H. (2009).[1] Studies on the Synthesis and Crystal Structure of N-(1-Naphthyl)succinimide. Heterocycles, 78(5), 1321.[1] Link

-

Loudon, G. M., et al. (1975). Formation of succinimide derivatives from aspartyl residues.[2] Journal of Organic Chemistry, 40, 2495–2599.[2] Link

-

Capasso, S., et al. (1991). Kinetics and mechanism of succinimide ring formation in the deamidation process of asparagine residues. Journal of the Chemical Society, Perkin Transactions 2, 1231-1235. Link

-

Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry, 262(2), 785-794. Link

Sources

Theoretical DFT calculations for N1,N4-di(1-naphthyl)succinamide conformers

An In-Depth Technical Guide to the Conformational Analysis of N1,N4-di(1-naphthyl)succinamide using Theoretical DFT Calculations

Audience: Researchers, scientists, and drug development professionals.

Abstract: The three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. For flexible molecules such as N1,N4-di(1-naphthyl)succinamide, a multitude of low-energy conformations can coexist, and identifying the biologically relevant conformer(s) is a critical task in drug design and development.[1] This guide provides a comprehensive, technically-grounded protocol for performing a thorough conformational analysis using Density Functional Theory (DFT). We will detail a multi-tiered computational workflow, explain the rationale behind methodological choices, and provide clear instructions for data presentation and interpretation, empowering researchers to apply these techniques with confidence.

Introduction: The Significance of Molecular Shape

N1,N4-di(1-naphthyl)succinamide is a molecule characterized by a central, flexible succinamide linker connecting two bulky, rigid naphthyl groups. The rotation around the single bonds in the succinamide core and the bonds connecting the core to the naphthyl rings gives rise to a complex potential energy surface (PES) populated by numerous conformational isomers (conformers). The specific shape, or conformation, a molecule adopts can govern its interaction with biological targets like proteins and enzymes.[2] Therefore, a comprehensive understanding of the accessible conformational landscape and the relative stabilities of these conformers is paramount for rational drug design.

Density Functional Theory (DFT) has emerged as a powerful tool for such investigations, offering a favorable balance between computational cost and accuracy for medium-sized organic molecules.[3][4] This guide outlines a robust, field-proven workflow for identifying the low-energy conformers of N1,N4-di(1-naphthyl)succinamide, calculating their relative stabilities, and deriving thermodynamically-averaged properties.

The Computational Workflow: A Multi-Step Strategy

A computationally efficient and accurate conformational search requires a multi-level approach.[2] We begin with a broad, rapid exploration of the conformational space using a low-cost method, followed by progressive refinement of the most promising candidates at higher levels of theory. This hierarchical strategy ensures a thorough search without the prohibitive computational expense of using high-level DFT for the initial exploration.[2]

Caption: High-level overview of the multi-step conformational analysis workflow.

Protocol 1: Step-by-Step Computational Methodology

Step 1: Initial 3D Structure Generation

-

Action: Generate an initial 3D structure of N1,N4-di(1-naphthyl)succinamide. This can be done using any molecular building software (e.g., Avogadro, GaussView, ChemDraw).

-

Causality: This initial structure serves as the starting point for the conformational search. While its specific conformation is not critical, it must be chemically correct with proper atom connectivity. A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is advisable.[5]

Step 2: Broad Conformational Search with xTB/CREST

-

Action: Perform an exhaustive conformational search using a fast, semi-empirical quantum mechanical method. The combination of the GFN2-xTB method and the CREST (Conformer-Rotamer Ensemble Sampling Tool) program is highly effective for this task.[6][7][8][9]

-

Justification: Standard molecular mechanics can be unreliable for molecules with complex electronic features, while a full DFT search is too computationally demanding. The GFN2-xTB method provides a good compromise, capturing quantum effects at a fraction of the cost of DFT.[6] CREST uses an efficient meta-dynamics approach to explore the potential energy surface thoroughly.[6]

-

Example Command (Conceptual): crest molecule.xyz --gfn2 --gbsa solvent -T 8 (This command tells CREST to use the GFN2-xTB method, apply a GBSA implicit solvent model for the specified solvent, and use 8 processor threads.)[7]

Step 3: Clustering and Selection

-

Action: The CREST calculation will produce a large number of conformers. This ensemble must be filtered to identify unique, low-energy structures for further analysis. This involves clustering the structures based on RMSD (Root Mean Square Deviation) and selecting all unique conformers within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum found at this level.

-

Causality: This step is crucial for efficiency. Re-optimizing dozens or hundreds of very similar or high-energy structures with DFT is a waste of computational resources.[10][11] Focusing on a manageable set of promising candidates ensures the subsequent, more expensive calculations are used effectively.

Step 4: DFT Geometry Optimization

-

Action: Each selected conformer from Step 3 is subjected to a full geometry optimization at the DFT level. A common and well-validated choice for organic molecules is the B3LYP functional with an empirical dispersion correction (e.g., D3BJ) and the 6-31G(d) basis set.[11][12][13] Solvent effects should be included via an implicit solvent model.

-

Justification: This is the core refinement step. DFT provides a much more accurate description of the molecular geometry and energetics than the initial search method. The dispersion correction is critical for accurately modeling the non-covalent interactions (e.g., pi-stacking between naphthyl rings) that can influence conformational preferences.[14][15]

Step 5: DFT Vibrational Frequency Analysis

-

Action: Perform a vibrational frequency calculation for each DFT-optimized structure at the same level of theory.

-

Self-Validation: This step serves two critical purposes:

-

Confirmation of Minima: A true energy minimum will have zero imaginary frequencies.[16][17] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the structure should be discarded or re-optimized.

-

Thermochemical Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These are essential for computing Gibbs free energies, which determine the relative stability of conformers at a given temperature.[18]

-

Step 6: Analysis of Results and Boltzmann Weighting

-

Action: Extract the electronic energies and Gibbs free energies for all confirmed minima. Calculate the relative energies of each conformer with respect to the lowest-energy (global minimum) structure. Use the relative Gibbs free energies (ΔG) to calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K).

-

Equation: Population of conformer i (

) = -

Interpretation: The Boltzmann population represents the percentage of each conformer present in a thermodynamic equilibrium. This allows for the identification of the most relevant conformers and the calculation of conformationally-averaged properties.

Key Methodological Choices: The "Why"

The reliability of DFT calculations hinges on several key choices. Here, we justify the recommended parameters for this specific application.

Choice of DFT Functional: B3LYP-D3BJ

-

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals in computational chemistry.[12][19] It provides a robust description of the electronic structure for a wide range of organic molecules.

-

-D3BJ: Standard DFT functionals like B3LYP do not adequately describe long-range electron correlation, which is the physical basis of van der Waals or dispersion forces.[19] For N1,N4-di(1-naphthyl)succinamide, potential intramolecular interactions between the large naphthyl rings make these forces significant. The Grimme D3 dispersion correction with Becke-Johnson damping (D3BJ) is an empirical term added to the DFT energy that accounts for these interactions, leading to more accurate geometries and relative energies.[14][15][20]

Choice of Basis Set: 6-31G(d)

-

Split-Valence (6-31G): This notation indicates that core electrons are described by a single basis function (a contraction of 6 primitive Gaussians), while valence electrons are described by two basis functions (a 3-1 split).[21] This provides the necessary flexibility for describing chemical bonds.

-

Polarization Functions (d): The (d) adds d-type polarization functions to heavy (non-hydrogen) atoms.[22][23] These functions allow the electron density to deform away from the nucleus, which is essential for accurately describing the geometry of bonds and non-covalent interactions. For most organic molecules, the 6-31G(d) basis set offers an excellent balance of accuracy and computational efficiency for geometry optimizations.[13][16][24]

Inclusion of Solvent Effects: Implicit Solvation Models

-

Rationale: Performing calculations in the gas phase ignores the significant influence of the solvent environment on conformational preference. The solvent can stabilize or destabilize conformers based on their polarity and shape.

-

Implicit Models (e.g., PCM, SMD): Explicitly modeling solvent molecules is computationally very expensive.[25][26] Implicit or continuum solvation models offer an efficient alternative by treating the solvent as a continuous medium with a defined dielectric constant.[25][26][27][28][29] The solute is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized medium is calculated self-consistently. This approach effectively captures the bulk electrostatic effects of the solvent on the solute's structure and energy.

Data Presentation and Interpretation

Quantitative results should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: Computational Parameters

| Parameter | Selection | Justification |

| Conformer Search | CREST with GFN2-xTB | Efficient and robust exploration of conformational space.[6][7] |

| DFT Functional | B3LYP-D3BJ | Good balance of accuracy for organic molecules; includes critical dispersion effects.[12][14] |

| Basis Set | 6-31G(d) | Standard, cost-effective choice for geometry optimization of organic molecules.[13][22] |

| Solvent Model | IEFPCM (or SMD) | Accounts for bulk solvent effects on conformational equilibria.[27][28] |

| Software | Gaussian, ORCA, etc. | Widely used and validated computational chemistry packages.[30] |

Table 2: Relative Energies and Populations of Final Conformers

| Conformer ID | ΔE (kcal/mol) | ΔE+ZPE (kcal/mol) | ΔG (kcal/mol) | Population (%) at 298.15 K |

| Conf-01 | 0.00 | 0.00 | 0.00 | 45.1 |

| Conf-02 | 0.25 | 0.15 | 0.55 | 25.3 |

| Conf-03 | 1.10 | 1.05 | 1.50 | 8.2 |

| Conf-04 | 1.35 | 1.50 | 1.95 | 4.5 |

| ... | ... | ... | ... | ... |

-

ΔE: Relative electronic energy.

-

ΔE+ZPE: Relative electronic energy corrected for zero-point vibrational energy.

-

ΔG: Relative Gibbs free energy (most important for determining populations).

Caption: Relationship between different calculated energy components.

Conclusion

This guide has presented a detailed, multi-step protocol for the theoretical conformational analysis of N1,N4-di(1-naphthyl)succinamide using DFT. By employing a hierarchical workflow that begins with a broad, cost-effective search and proceeds to high-accuracy DFT refinement, researchers can efficiently and reliably identify the key low-energy conformers of flexible molecules. The causality-driven choices of functional (B3LYP-D3BJ), basis set (6-31G(d)), and the inclusion of an implicit solvent model provide a trustworthy and scientifically sound foundation for these calculations. The resulting data on conformational preferences and populations are invaluable for understanding structure-activity relationships and guiding future drug development efforts.

References

- Current time inform

-

Conformational Sampling - Computational Chemistry Online. Computational Chemistry Online. [Link]

-

From Implicit Solvation to Classical DFT. Lawrence Berkeley National Laboratory. [Link]

-

Implicit and Explicit Solvation Models in DFT? - ResearchGate. ResearchGate. [Link]

-

Conformer Generation – Computational Chemistry | ETH Zurich. ETH Zurich. [Link]

-

GMMX - Gaussian.com. Gaussian, Inc.. [Link]

-

Gaussian, GaussView, and GMMX - Chapman University. Chapman University. [Link]

-

and GaussView 6. Gaussian, Inc.. [Link]

-

Using GaussView 6 | Gaussian.com. Gaussian, Inc.. [Link]

-

Implicit solvation model for density-functional study of nanocrystal surfaces and reaction pathways - OSTI.GOV. Office of Scientific and Technical Information. [Link]

-

Conformational Sampling | CREST Docs. CREST Documentation. [Link]

-

Conformational Searching | Rowan. Rowan. [Link]

-

Density Functional Theory of Solvation and Its Relation to Implicit Solvent Models | The Journal of Physical Chemistry B - ACS Publications. American Chemical Society. [Link]

-

A Versatile Method for Systematic Conformational Searches: Application to CheY - PMC. National Center for Biotechnology Information. [Link]

-

studies on the synthesis and crystal structure of n-(1-naphthyl)succinimide. HETEROCYCLES. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications. American Chemical Society. [Link]

-

A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules | Request PDF - ResearchGate. ResearchGate. [Link]

-

Implicit solvation model - TCM. Theory of Condensed Matter Group, University of Cambridge. [Link]

-

Benefits of Range-Separated Hybrid and Double-Hybrid Functionals for a Large and Diverse Data Set of Reaction Energies and Barrier Heights - PMC. National Center for Biotechnology Information. [Link]

-

Conformational Search and Computing Boltzmann-Average Properties - YouTube. YouTube. [Link]

-

Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. YouTube. [Link]

-

Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set - ChemRxiv. ChemRxiv. [Link]

-

Molecular Geometries and Vibrational Contributions to Reaction Thermochemistry Are Surprisingly Insensitive to Choice of Basis Set - ChemRxiv. ChemRxiv. [Link]

-

What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn? | ResearchGate. ResearchGate. [Link]

-

Basis set (chemistry) - Wikipedia. Wikipedia. [Link]

-

Conformer/Rotamer Search - HQS Molecules Documentation. HQS Quantum Simulations. [Link]

-

DFT Functional Selection Criteria - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

-

How do I decide which method/functional/basis set to use when approaching computational chemistry? - Reddit. Reddit. [Link]

-

How to choose a functional and basis set for your DFT calculation - YouTube. YouTube. [Link]

-

Basis Sets Used in Molecular Orbital Calculations. Ruhr-Universität Bochum. [Link]

-

Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Publishing. Royal Society of Chemistry. [Link]

-

Which functional should I choose? - Burke Group. University of California, Irvine. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Request PDF - ResearchGate. ResearchGate. [Link]

-

Role of Exact Exchange and Empirical Dispersion in Density Functional Theory-Based Three-Body Noncovalent Interactions | The Journal of Physical Chemistry A - ACS Publications. American Chemical Society. [Link]

-

DFT-Based Calculation of the Vibrational Sum Frequency Generation Spectrum of Noncentrosymmetric Domains Interspersed in an Amor. ACS Publications. [Link]

-

Why unpolarised basis sets and the polarised 6-311G family should be avoided. - arXiv.org. arXiv. [Link]

-

10.7.1 Overview‣ 10.7 Harmonic Vibrational Analysis ‣ Chapter 10 Molecular Properties and Analysis ‣ Q-Chem 6.3 User's Manual. Q-Chem. [Link]

-

CONFORMATIONAL ANALYSIS: A REVIEW - International Journal of Pharmaceutical Sciences and Research (IJPSR). IJPSR. [Link]

-

Relativistic Four-Component DFT Calculations of Vibrational Frequencies | The Journal of Physical Chemistry A - ACS Publications. American Chemical Society. [Link]

-

CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches | Journal of Chemical Information and Modeling - ACS Publications. American Chemical Society. [Link]

-

Basis Sets | Gaussian.com. Gaussian, Inc.. [Link]

-

CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC. National Center for Biotechnology Information. [Link]

-

Quantum Mechanical Modeling of the Vibrational Spectra of Minerals with a Focus on Clays - Semantic Scholar. Semantic Scholar. [Link]

-

DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC) - arXiv. arXiv. [Link]

-

density functional theory - What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange. [Link]

-

Which DFT Functional Performs Well in the Calculation of Methylcobalamin? Comparison of the B3LYP and BP86 Functionals and Evaluation of the Impact of Empirical Dispersion Correction - ResearchGate. ResearchGate. [Link]

-

Studies on the Synthesis and Crystal Structure of N-(1-Naphthyl)succinimide - Crossref. Crossref. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Conformational Searching | Rowan [rowansci.com]

- 3. reddit.com [reddit.com]

- 4. dft.uci.edu [dft.uci.edu]

- 5. youtube.com [youtube.com]

- 6. calcus.cloud [calcus.cloud]

- 7. Conformational Sampling | CREST Docs [crest-lab.github.io]

- 8. m.youtube.com [m.youtube.com]

- 9. Conformer/Rotamer Search - HQS Molecules Documentation [docs.cloud.quantumsimulations.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Benefits of Range-Separated Hybrid and Double-Hybrid Functionals for a Large and Diverse Data Set of Reaction Energies and Barrier Heights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]

- 17. 10.7.1 Overview⣠10.7 Harmonic Vibrational Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 6.3 Userâs Manual [manual.q-chem.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 22. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 23. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 24. chemrxiv.org [chemrxiv.org]

- 25. helper.ipam.ucla.edu [helper.ipam.ucla.edu]

- 26. researchgate.net [researchgate.net]

- 27. osti.gov [osti.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. tcm.phy.cam.ac.uk [tcm.phy.cam.ac.uk]

- 30. Gaussian, GaussView, and GMMX | Chapman University [chapman.edu]

Succinamide and Succinimidato Ligands: Structural Versatility and Catalytic Utility in Coordination Chemistry

This guide provides an advanced technical overview of succinamide and succinimidato ligands, distinguishing between their acyclic and cyclic forms. It focuses on their coordination modes, synthetic protocols, and applications in catalysis and drug development.

Executive Summary

Succinamide ligands (

For the research scientist, the critical distinction lies in the deprotonation state :

-

Neutral Acyclic Succinamides: Coordinate primarily via carbonyl oxygens (

-donor), acting as "hard" bases. -

Anionic Succinimidato (Cyclic): Upon deprotonation, the nitrogen becomes the primary donor (

-donor), acting as a "softer" base suitable for late transition metals (Pd, Pt, Ag).

Structural Dynamics & Coordination Modes

The coordination chemistry of succinamides is dictated by tautomerism and pH-dependent deprotonation. Understanding these modes is essential for designing stable complexes.

The Hard-Soft Switch

In their neutral form, acyclic succinamides resemble simple amides. The resonance stabilization of the amide bond renders the nitrogen lone pair less available, making the carbonyl oxygen the preferred binding site for hard Lewis acids (e.g., Ln(III), Fe(III)).

However, in the cyclic succinimide form, deprotonation of the imide nitrogen (

Visualization of Coordination Motifs

The following diagram illustrates the three primary binding modes encountered in succinamide chemistry.

Figure 1: Primary coordination modes. Mode B is the most relevant for catalytic applications.

Synthetic Protocols

This section details the synthesis of a benchmark succinimidato complex. We focus on Bis(succinimidato)copper(II) , a classic complex that demonstrates the

Protocol: Synthesis of Potassium Tetrakis(succinimidato)copper(II)

Objective: Isolate a square-planar Cu(II) complex where succinimide acts strictly as an

Reagents:

-

Succinimide (

) -

Copper(II) Sulfate Pentahydrate (

) -

Potassium Hydroxide (

) -

Ethanol (95%) and Deionized Water

Step-by-Step Methodology:

-

Ligand Deprotonation: Dissolve 0.04 mol of succinimide in 20 mL of ethanol containing 0.04 mol of KOH. Stir at 40°C until clear. This generates the potassium succinimidate species in situ.

-

Metalation: Dropwise add a solution of 0.01 mol

dissolved in 10 mL water to the ligand solution.-

Observation: The solution will shift from blue to a deep purple/violet, characteristic of the

chromophore.

-

-

Crystallization: Heat the mixture gently (60°C) for 30 minutes, then filter while hot to remove any potassium sulfate byproduct.

-

Isolation: Allow the violet filtrate to cool slowly to room temperature, then refrigerate at 4°C. Purple prismatic crystals of

will form. -

Validation:

-

IR Spectroscopy: Look for the shift in the carbonyl stretching frequency. Free succinimide shows

at ~1700 cm⁻¹. In the complex, this shifts to lower wavenumbers (~1630 cm⁻¹) due to back-bonding effects, even though O is not directly bound. -

Color: The specific "biuret" purple color indicates 4 Nitrogen atoms coordinated to Copper.

-

Data Summary: Characterization Metrics

| Feature | Free Succinimide | Cu(II)-Succinimidato Complex | Interpretation |

| Primary Donor | None (Protonated) | Nitrogen (Anionic) | Deprotonation activates N-donor. |

| IR | ~1700-1720 cm⁻¹ | ~1610-1640 cm⁻¹ | Charge delocalization over the N-C-O resonance system. |

| Geometry | Planar Ring | Square Planar ( | Steric bulk of 4 rings forces planar arrangement. |

| Solubility | Water/Ethanol | Water (High), Ethanol (Low) | Ionic salt character ( |

Catalytic Applications: Palladium Cross-Coupling[1][2]

The most high-value application of succinamide-derived ligands lies in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck).

The "Hemilability" Advantage

Bis(succinimidato)palladium(II) complexes serve as excellent precatalysts.

-

Stability: The succinimidato ligand stabilizes the Pd(II) center against aggregation (formation of Pd black) better than simple acetates.

-

Activation: Under catalytic conditions, the Pd-N bond is labile enough to allow the oxidative addition of aryl halides, yet the ligand can re-coordinate (potentially via Oxygen) to stabilize transient intermediates.

Catalytic Workflow Diagram

The following diagram depicts the activation pathway of a Pd-succinimide precatalyst.

Figure 2: Activation of Pd-succinimide precatalysts in Suzuki coupling.

Pharmaceutical & Bioinorganic Relevance[3][4][5][6]

Radiopharmaceuticals (Technetium-99m)

In nuclear medicine, succinamide derivatives are not typically the primary chelator for

-

Mechanism: "Succinimide esters" (NHS-esters) are used to conjugate

-chelators (like MAG3 or HYNIC) to targeting vectors (antibodies/peptides). -

Direct Coordination: Some specific ligands use the amide nitrogen of a succinamide backbone to complete the coordination sphere of Tc(V)=O cores, providing stability against in vivo hydrolysis.

Anticonvulsant Activity

While not always coordinated, the succinimide pharmacophore (e.g., Ethosuximide) is central to anticonvulsant therapy. Research into Metal-Succinimide complexes (specifically Cu(II) and Zn(II)) suggests that coordinating the drug to a metal center can:

-

Increase lipophilicity (enhancing Blood-Brain Barrier penetration).

-

Reduce gastrointestinal toxicity compared to the free drug.

References

-

Structural Analysis of Cu-Succinimide: Tsukihara, T., et al. "The Crystal Structure of the Cupric Complex with Succinimide. II. Potassium Tetrakis(succinimidato)copper(II) Hexahydrate."[1] Bulletin of the Chemical Society of Japan, Vol. 38, No. 7.

-

Pd-Catalysis Applications: Munro-Leighton, C., et al.[2][3] "Bis(triphenylphosphine)palladium(II)succinimide as a Precatalyst for Suzuki Cross-Coupling."[4] Journal of the American Chemical Society / ResearchGate Archives.

-

Ag(III) Succinimide Complexes: Sandoval, K., et al. "A homoleptic Ag(III) complex stabilized by succinimidate ligands."[5] Chemical Science (NIH/PMC).

-

Technetium Radiopharmaceuticals: IAEA Technical Reports.[6] "Technetium-99m Radiopharmaceuticals: Status and Trends."[6] International Atomic Energy Agency.[6]

-

General Coordination Chemistry: Werner's Theory & Ligand Classification. "Coordination Complexes and Ligands."[7][8][9] Purdue University Chemistry Department.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A homoleptic AgIII complex stabilized by succinimidate ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www-pub.iaea.org [www-pub.iaea.org]

- 7. fen.nsu.ru [fen.nsu.ru]

- 8. Coordination Complexes and Ligands [chemed.chem.purdue.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Melting Point and Thermal Decomposition Analysis of N1,N4-di(1-naphthyl)succinamide

The following technical guide details the thermal characterization of N1,N4-di(1-naphthyl)succinamide , focusing on its melting point behavior and thermal decomposition pathways.

Executive Summary

N1,N4-di(1-naphthyl)succinamide (also referred to as N,N'-di-1-naphthylsuccinamide) is a symmetric diamide derived from succinic acid and 1-naphthylamine. Unlike its cyclic counterpart, N-(1-naphthyl)succinimide , this open-chain compound exhibits distinct thermal behaviors governed by strong intermolecular hydrogen bonding and

This guide provides a rigorous protocol for the thermal characterization of this compound. It addresses the critical challenge of distinguishing between the melting transition and thermal cyclization (decomposition) events, a common phenomenon in succinamide derivatives.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8]

Understanding the structural hierarchy is essential for interpreting thermal data. The target compound is the open-chain diamide, which is thermodynamically distinct from the cyclic imide.

| Property | Target Compound | Reference Analog (Phenyl) | Reference Analog (Cyclic) |

| Name | N1,N4-di(1-naphthyl)succinamide | N,N'-Diphenylsuccinamide (Succinanilide) | N-(1-naphthyl)succinimide |

| Structure Type | Open-chain Diamide | Open-chain Diamide | Cyclic Imide |

| Formula | |||

| Melting Point | Predicted: >230 °C (240–270 °C range) | 230 °C [1] | 159–160.5 °C [2] |

| Key Interaction | Intermolecular H-bonds + Naphthyl | Intermolecular H-bonds + Phenyl | Weak dipole-dipole |

Expert Insight: The substitution of phenyl rings (in succinanilide) with bulky naphthyl groups typically elevates the melting point due to increased surface area for

Synthesis Pathway & Thermal Cyclization

The thermal stability of N1,N4-di(1-naphthyl)succinamide is compromised by its tendency to cyclize at high temperatures. Upon heating, the diamide can undergo intramolecular nucleophilic attack, releasing 1-naphthylamine and forming the thermodynamically stable cyclic imide.

Figure 1: Synthesis and Thermal Decomposition Pathway. The diamide (Green) can degrade into the cyclic imide (Red) and amine (Yellow) upon heating.

Thermal Characterization Protocols

A. Differential Scanning Calorimetry (DSC)

Objective: To determine the onset melting temperature (

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried N1,N4-di(1-naphthyl)succinamide into a standard aluminum pan.

-

Lid Configuration: Use a pinhole lid . This allows evolved gases (if decomposition occurs) to escape, preventing pan deformation, while maintaining self-generated atmosphere.

-

Purge Gas: Nitrogen at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 40 °C.

-

Ramp 10 °C/min to 300 °C.

-

Note: If a sharp endotherm is observed around 160 °C, the sample is likely contaminated with the cyclic imide [2]. The target diamide should show a transition >230 °C.

-

Data Interpretation:

-

Endotherm 1 (Sharp): Melting of the diamide.

-

Exotherm (Broad): If observed immediately after or during melting, this indicates thermal cyclization to the imide.

-

Endotherm 2 (Secondary): If the sample is heated, cooled, and reheated, a new peak at ~160 °C may appear, confirming the in situ formation of N-(1-naphthyl)succinimide.

B. Thermogravimetric Analysis (TGA)

Objective: To quantify thermal stability and decomposition kinetics.

Protocol:

-

Sample Prep: Weigh 5–10 mg into a ceramic or platinum crucible.

-

Atmosphere: Nitrogen (inert) to prevent oxidative degradation.

-

Ramp: 10 °C/min to 600 °C.

Analysis of Mass Loss:

-

Stage 1 (Volatiles): <100 °C. Loss of solvent/moisture.

-

Stage 2 (Cyclization/Decomposition): Onset typically >200 °C.

-

Theoretical Mass Loss Calculation:

-

MW (Diamide) = 368.4 g/mol .

-

MW (Amine leaving group) = 143.2 g/mol .

-

Expected Mass Loss for Cyclization =

.

-

-

If a mass loss step of ~39% is observed, it confirms the transformation: Diamide

Imide + Amine .

-

C. Hot Stage Microscopy (HSM)

Objective: Visual validation of phase transitions (melting vs. sublimation vs. decomposition).

Protocol:

-

Place a few crystals on a glass slide with a cover slip.

-

Heat at 5 °C/min using a polarized light microscope.

-

Observation:

-

Look for "browning" or gas evolution (bubbles) at the melting point, which indicates simultaneous decomposition.

-

Confirm if the melt remains clear or becomes opaque (precipitation of new phases).

-

Experimental Workflow

The following flowchart outlines the decision matrix for characterizing the compound.

Figure 2: Thermal Analysis Workflow. TGA is prioritized to establish the safe thermal window before DSC analysis.

References

Methodological & Application

1H NMR sample preparation for N1,N4-di(1-naphthyl)succinamide analysis

An Application Guide for the High-Resolution ¹H NMR Analysis of N¹,N⁴-di(1-naphthyl)succinamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol and technical considerations for the preparation of N¹,N⁴-di(1-naphthyl)succinamide samples for high-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy. The methodology herein is designed to ensure spectral accuracy, reproducibility, and resolution by addressing key challenges associated with this class of molecules, including solubility, aggregation, and the presence of exchangeable protons. This guide is intended for researchers, scientists, and drug development professionals who require reliable characterization of aromatic diamides.

Principle and Strategic Considerations

The acquisition of a high-quality ¹H NMR spectrum is critically dependent on the integrity of the sample preparation process.[1][2] For a molecule like N¹,N⁴-di(1-naphthyl)succinamide, which possesses large, nonpolar aromatic naphthyl groups and a polar succinamide core with two amide protons, several factors must be carefully managed to prevent common spectral artifacts such as peak broadening and poor resolution.

Solvent Selection: The Critical First Step

The choice of a deuterated solvent is the most important variable in this analysis. An ideal solvent must completely dissolve the analyte to form a homogeneous solution, be chemically inert, and possess a residual proton signal that does not overlap with key analyte resonances.[3]

-

Primary Recommendation (DMSO-d₆): Dimethyl sulfoxide-d₆ is highly recommended for N¹,N⁴-di(1-naphthyl)succinamide. Its high polarity effectively solvates the amide functional groups, preventing intermolecular hydrogen bonding that can lead to aggregation and signal broadening. Furthermore, the amide N-H protons are typically well-resolved in DMSO-d₆ and exhibit slower exchange rates compared to other solvents. Several related naphthalimide structures have been successfully analyzed using DMSO-d₆.[4]

-

Alternative Solvents:

-

Chloroform-d (CDCl₃): While common, CDCl₃ may not be ideal for this compound due to the potential for lower solubility.[5] However, as closely related N-aryl succinimides have been characterized in CDCl₃, it remains a viable option if the sample is fully soluble.[6][7]

-

Benzene-d₆ (C₆D₆): Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of the analyte ("aromatic solvent-induced shifts"). This effect can be leveraged to resolve overlapping signals, particularly in the complex aromatic region of the naphthyl groups.[8]

-

Optimizing Analyte Concentration

The sample concentration must be carefully balanced to achieve a strong signal-to-noise ratio (S/N) without introducing detrimental effects from high viscosity or molecular aggregation.[9][10]

-

For ¹H NMR: A concentration range of 5-15 mg of analyte in 0.6-0.7 mL of solvent is recommended.[11] This range typically provides excellent signal intensity within a reasonable number of scans without causing significant line broadening.

-

For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a higher concentration of 20-50 mg is often necessary to achieve adequate S/N in a practical timeframe.[1] Be aware that a sample prepared for ¹³C NMR may exhibit broader lines in a subsequent ¹H experiment due to increased solution viscosity.

The Imperative of Sample Purity and Homogeneity

The presence of even microscopic-level impurities can severely degrade spectral quality.

-

Particulate Matter: Suspended solid particles distort the local magnetic field homogeneity, resulting in broad, poorly resolved peaks that cannot be corrected by spectrometer shimming.[2] Filtration is therefore a mandatory step.

-

Paramagnetic Impurities: Traces of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause extreme line broadening.[10] These are often introduced through contaminated glassware or reagents and must be avoided.

-

Exchangeable Protons (N-H): The two amide protons in N¹,N⁴-di(1-naphthyl)succinamide are exchangeable. Their visibility and coupling can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, which will cause the N-H signals to disappear from the spectrum.[5][12]

Required Materials and Reagents

-

Analyte: N¹,N⁴-di(1-naphthyl)succinamide (high purity, >98%)

-

Deuterated Solvent: DMSO-d₆ (primary), CDCl₃, or C₆D₆

-

Internal Standard (Optional): Tetramethylsilane (TMS)

-

Glassware: Clean, dry glass vial (e.g., 4 mL)

-

NMR Tubes: High-quality, 5 mm thin-walled NMR tubes (e.g., Wilmad 528-PP or equivalent)

-

Filtration: Pasteur pipettes and glass wool, or a syringe with a 0.45 µm filter (PTFE for organic solvents)

-

Pipettes: Calibrated micropipettes or glass pipettes

-

Equipment: Analytical balance, vortex mixer, sonicator (optional)

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a high-quality NMR sample.

-

Weighing the Analyte: Accurately weigh 5-10 mg of N¹,N⁴-di(1-naphthyl)succinamide directly into a clean, dry glass vial.

-

Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[10]

-

Dissolution: Cap the vial and vortex vigorously for 30-60 seconds to dissolve the sample. If full dissolution is slow, gentle warming or brief sonication can be applied. Visually inspect the solution against a bright light to ensure no solid particles remain. A completely homogeneous solution is essential.[9]

-

Filtration into NMR Tube:

-

Prepare a filtration pipette by tightly packing a small plug of glass wool into the neck of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

-

Carefully transfer the analyte solution from the vial through the filtration pipette directly into a clean, high-quality NMR tube.[2]

-

Ensure the final liquid height in the NMR tube is between 4.0 and 5.0 cm.[1] This standard height is crucial for optimal spectrometer shimming.

-

-

Capping and Mixing: Securely cap the NMR tube. Invert the tube several times to ensure the final solution is perfectly homogeneous.

-

Cleaning and Insertion: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any dust or fingerprints.[9] Place the tube into an NMR spinner turbine, checking the depth with a gauge.

-

Spectrometer Analysis: Insert the sample into the NMR spectrometer. Allow the sample to thermally equilibrate for several minutes before locking, shimming, and acquiring the spectrum.

Workflow Visualization and Key Parameters

The following diagram illustrates the complete sample preparation workflow.

Caption: Workflow for ¹H NMR sample preparation of N¹,N⁴-di(1-naphthyl)succinamide.

Table 1: Summary of Recommended ¹H NMR Sample Preparation Parameters

| Parameter | Recommendation | Rationale & Citation |

| Analyte | N¹,N⁴-di(1-naphthyl)succinamide | - |

| Mass | 5-15 mg | Balances S/N with viscosity to prevent line broadening.[1][11] |

| Solvent | DMSO-d₆ (primary) | Excellent dissolving power for amides and aromatics; stabilizes N-H signals. |

| CDCl₃ or C₆D₆ (alternatives) | CDCl₃ is common but may have lower solubility; C₆D₆ can resolve signal overlap.[5][8] | |

| Solvent Volume | 0.6 - 0.7 mL | Ensures proper sample height (4-5 cm) for optimal shimming.[1] |

| Filtration | Mandatory: Glass wool plug or 0.45 µm syringe filter | Removes particulates that degrade magnetic field homogeneity and broaden lines.[2] |

| Internal Reference | Residual solvent peak or TMS | Provides a standard reference for chemical shifts (DMSO-d₆ ≈ 2.50 ppm).[13][14] |

Troubleshooting Common Issues

| Problem | Likely Cause(s) | Recommended Solution(s) |

| Broad, poorly resolved peaks | 1. Incomplete dissolution or sample precipitation.2. Sample is too concentrated.3. Particulate matter present.4. Paramagnetic impurities. | 1. Ensure visual clarity of the solution; sonicate or gently warm if needed.[5]2. Dilute the sample or prepare a new, less concentrated one.[9]3. Re-filter the sample. Always filter every sample.4. Use high-purity reagents and acid-washed glassware. |

| Overlapping aromatic signals | The seven protons on each naphthyl group have similar chemical environments. | Re-run the sample in a different solvent, such as Benzene-d₆, to induce chemical shift changes that may resolve the multiplet.[5][8] |

| N-H amide peak is broad or absent | 1. Chemical exchange with trace water or acidic/basic impurities.2. In DMSO-d₆, this is less common but can occur. | 1. Use high-purity, dry solvent. To confirm, add a drop of D₂O; the peak should disappear.[5][12]2. Consider acquiring the spectrum at a lower temperature to slow the exchange rate. |

| Extra peaks in the spectrum | 1. Residual solvent from purification (e.g., Ethyl Acetate, Hexane).2. Water in the deuterated solvent.3. Grease from glassware joints. | 1. Ensure the sample is thoroughly dried under high vacuum before preparation. Consult reference tables for common impurity shifts.[15][16][17]2. Use a fresh, sealed bottle of deuterated solvent. The water peak in DMSO-d₆ is typically around 3.33 ppm.[14]3. Avoid using greased joints in any glassware that will contact the final sample. |

References

-

University of Sheffield. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Li, Y., et al. (2009). Studies on the synthesis and crystal structure of n-(1-naphthyl)succinimide. HETEROCYCLES, 78(5), 1339-1346.

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved from [Link]

- Cabrera, G., et al. (2009). Synthesis and 1H NMR spectra of some 1-aryl-2,5-pyrrolidinediones.

- Tagne, J. B., et al. (2017).

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Anasazi Instruments. (2017, August 7). How to Reduce 1H NMR – Quantitative Evaluation Errors. Retrieved from [Link]

- Clark, J. (2014, August 21). The Resolution of ¹H NMR Spectra. Chemistry LibreTexts.

- Concepts in Magnetic Resonance Part A. (2017, February 2).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(15), 5496-5501.

-

Wikipedia. (n.d.). Succinimide. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

Ohio State University Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Troubleshooting [chem.rochester.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]

- 9. ou.edu [ou.edu]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. chem.washington.edu [chem.washington.edu]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. research.cbc.osu.edu [research.cbc.osu.edu]

Technical Application Note: Advanced Processing of N1,N4-di(1-naphthyl)succinamide (DNSA)

Part 1: Executive Summary & Physicochemical Profile[1]

N1,N4-di(1-naphthyl)succinamide (DNSA) is a high-performance bis-amide additive characterized by its symmetric aromatic termini and central aliphatic linker.[1] It belongs to the class of Low Molecular Weight Gelators (LMWGs) and Aryl Amide Nucleating Agents . Its utility spans two distinct fields:

-

Polymer Engineering: As a highly specific

-nucleating agent for Isotactic Polypropylene (iPP), inducing the formation of the tough, impact-resistant -

Drug Development: As a supramolecular hydrogelator capable of self-assembling into nanofibrous networks for sustained drug release or tissue engineering scaffolds.[1]

Chemical Identity & Properties[1][2]

-

IUPAC Name:

-di(naphthalen-1-yl)succinamide[1] -

Molecular Structure: A flexible succinyl core flanked by two rigid naphthyl groups.[1]

-

Key Functionality:

Solubility Profile (Critical for Processing)

| Solvent Class | Examples | Solubility Status | Application Relevance |

| Polar Aprotic | DMSO, DMF, NMP | Soluble (Heating often req.) | Primary solvents for hydrogel preparation (Solvent-switch method).[1] |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | Co-solvents for precipitation.[1] |

| Hydrocarbons | Hexane, Toluene | Insoluble | Non-interacting antisolvents.[1] |

| Polymer Melts | Polypropylene (melt) | Partial/Immiscible | Requires high-shear dispersion; functions via heterogeneous nucleation.[1] |

| Water | Water, PBS | Insoluble | Trigger medium for hydrogelation.[1] |

Part 2: Protocol A — Polymer Nucleation (Industrial/Materials)[1]

Objective: To incorporate DNSA into Isotactic Polypropylene (iPP) to induce

Workflow Diagram: High-Shear Melt Compounding

Caption: Workflow for dispersing DNSA in polypropylene. Success depends on erasing thermal history and controlled cooling.

Detailed Methodology

Step 1: Masterbatch Preparation (Recommended)

Direct addition of

-

Carrier Selection: Use a high Melt Flow Index (MFI) PP powder (e.g., MFI > 20) to facilitate wetting.[1]

-

Concentration: Prepare a 1-2% Masterbatch .

-

Dispersant: Add 0.1% Calcium Stearate or Zinc Stearate .[1] This acts as a lubricant and prevents DNSA agglomeration during the initial melt phase.

-

Mixing: High-speed tumble mix for 10 minutes.

Step 2: Reactive/Melt Extrusion[1]

-

Equipment: Co-rotating Twin-Screw Extruder (L/D ratio

40). -

Temperature Profile:

-

Shear Strategy: Use kneading blocks in the compression zone to break up DNSA aggregates.[1] Note: DNSA likely does not melt at these temperatures; it dissolves or disperses as fine crystallites.[1]

Step 3: Controlled Crystallization (The "Beta Window")

The formation of

-

Protocol: Upon exiting the die or during injection molding, maintain the mold/roll temperature between 110°C and 130°C .

-

Reasoning: Below 100°C, the faster-growing

-phase dominates.[1] Above 140°C, nucleation density drops.[1] The 110-130°C window maximizes the growth rate of

Part 3: Protocol B — Supramolecular Hydrogelation (Drug Delivery)[1]

Objective: To formulate DNSA as a hydrogel carrier for hydrophobic drugs. Mechanism: DNSA acts as a Low Molecular Weight Gelator (LMWG).[1] The naphthyl groups provide hydrophobic shielding/stacking, while amide groups form a 1D hydrogen-bonded network, entrapping water.[1]

Workflow Diagram: Solvent-Switch Self-Assembly

Caption: Solvent-switch method for hydrogel formation. The sudden change in polarity triggers the self-assembly of DNSA fibers.

Detailed Methodology

Step 1: Stock Solution Preparation[1]

-

Weigh 10 mg of DNSA .

-

Dissolve in 0.5 mL of DMSO (Dimethyl Sulfoxide).

-

Heating: If the solution is cloudy, heat gently to 60°C until clear.

-

Drug Loading: If incorporating a drug (e.g., Doxorubicin, Curcumin), dissolve it in this DMSO phase.[1]

Step 2: Gelation Trigger (Solvent Switch)[1]

-

Prepare 1.5 mL of Deionized Water or PBS (pH 7.4) .

-

Method A (Fast Gelation): Inject the DMSO solution rapidly into the water phase. This creates smaller fibers but a weaker gel.[1]

-

Method B (Strong Gelation - Recommended): Slowly add water to the DMSO solution without stirring.[1] Allow diffusion to drive the polarity change.

-

Incubation: Leave undisturbed at room temperature (25°C) for 12–24 hours. The mixture will transition from a liquid to a translucent/opaque semi-solid.

Step 3: Purification (Dialysis)

To remove the organic solvent (DMSO):

-

Place the hydrogel in a dialysis cup (MWCO 3.5 kDa).

-

Float in a large beaker of PBS.

-

Exchange external buffer every 4 hours for 24 hours.[1]

Part 4: The Self-Validating System (Characterization)[1]

A robust protocol must include "Checkpoints" to verify success.

Checkpoint 1: Crystallographic Verification (For Polymers)

Technique: Wide-Angle X-Ray Diffraction (WAXD).[1]

-

Validation: Calculate the

value (Turner-Jones index).[1] -

Equation:

[1] -

Pass Criteria:

indicates successful high-efficiency nucleation.[1] -

Fail Criteria:

implies poor dispersion or incorrect cooling temperature.[1]

Checkpoint 2: Thermal Signature (For Polymers)

Technique: Differential Scanning Calorimetry (DSC).[1]

-

Procedure: Heat sample from 25°C to 200°C at 10°C/min.

-

Validation: Look for double melting peaks.

-

Pass Criteria: A distinct, large endotherm at ~150°C.

Checkpoint 3: Rheological Stability (For Hydrogels)

Technique: Oscillatory Rheology (Strain Sweep).[1]

-

Validation: Measure Storage Modulus (

) and Loss Modulus ( -

Pass Criteria:

by at least one order of magnitude (indicating a true solid-like gel). The "Yield Stress" (where

References

-

Supramolecular Hydrogels and LMWGs

-

Beta-Nucleation of Polypropylene

-

Bisamide Gelators

-

Self-Assembly Mechanisms

Sources

- 1. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. Supramolecular Hydrogels Made of the Basic Biological Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Thermally Resistant Bisamide Gelators as Pharmaceutical Crystallization Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. warwick.ac.uk [warwick.ac.uk]

Application Notes and Protocols for the HPLC Separation of Succinamide Derivatives

Introduction: The Analytical Significance of Succinamide Derivatives

Succinamide derivatives represent a vital class of compounds in pharmaceutical and chemical research. Characterized by a five-membered ring structure, these molecules are foundational to numerous therapeutic agents, most notably anticonvulsant drugs like ethosuximide.[1] The chemical stability, purity, and chiral integrity of these derivatives are critical quality attributes that directly impact their safety and efficacy.[2] Consequently, robust and reliable analytical methods for their separation and quantification are indispensable in drug development, quality control, and stability testing.[3]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the analysis of succinamide derivatives due to its high resolution, sensitivity, and versatility.[4] This guide provides a comprehensive overview of HPLC separation methods, delving into the core principles of various chromatographic modes and offering detailed, field-proven protocols for immediate application.

Pillar 1: Understanding the Separation Science - Causality Behind Experimental Choices

The selection of an appropriate HPLC method is dictated by the physicochemical properties of the succinamide derivative , particularly its polarity, hydrophobicity, and, if applicable, its chirality. The three primary HPLC modes for these compounds are Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.

Reversed-Phase (RP) HPLC: The Workhorse for Moderately Polar to Nonpolar Derivatives

RP-HPLC is the most widely used technique for the analysis of a broad range of succinamide derivatives.[5]

-

Mechanism of Separation: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica particles chemically bonded with alkyl chains (e.g., C18 or C8), while the mobile phase is polar (e.g., mixtures of water with acetonitrile or methanol).[6] Separation is based on hydrophobic interactions; more nonpolar (hydrophobic) analytes interact more strongly with the stationary phase and are retained longer.[7] Polar analytes have a greater affinity for the mobile phase and elute earlier. The retention of succinamide derivatives in RP-HPLC is therefore a function of their overall hydrophobicity, which is influenced by their substituents.

-

Strategic Choices in Method Development:

-

Stationary Phase: C18 columns are the standard choice due to their high hydrophobicity and broad applicability. For less retained, more polar succinamide derivatives, a C8 column can provide a suitable alternative with shorter analysis times.

-

Mobile Phase: The organic modifier (acetonitrile or methanol) concentration is a critical parameter. Increasing the organic content of the mobile phase decreases its polarity, leading to a stronger elution of hydrophobic compounds and thus shorter retention times.[8] The pH of the aqueous component of the mobile phase is crucial for ionizable succinamide derivatives, as it affects their charge state and, consequently, their retention.[9] Buffers such as phosphate or formate are commonly used to control the pH.[10][11]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): A Powerful Ally for Polar Derivatives

For highly polar succinamide derivatives that exhibit poor retention in RP-HPLC, HILIC offers an effective solution.[8]

-

Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with amide, amino, or diol functional groups) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][13] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[12] Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[14] The retention mechanism is a complex interplay of partitioning, hydrogen bonding, and electrostatic interactions.[12]

-

Strategic Choices in Method Development:

-

Stationary Phase: Amide-bonded phases are a popular choice for their excellent selectivity and stability.[15] Bare silica columns are also widely used. The choice of stationary phase will influence the selectivity of the separation due to differing secondary interactions.

-

Mobile Phase: The water content is the most critical parameter for controlling retention in HILIC; increasing it will decrease retention time.[14] The type and concentration of the buffer in the aqueous portion of the mobile phase can significantly impact peak shape and selectivity, especially for charged analytes. Ammonium formate and ammonium acetate are common choices as they are volatile and compatible with mass spectrometry (MS) detection.

-

Chiral HPLC: Resolving Enantiomers for Pharmaceutical Efficacy and Safety

Many succinamide-based drugs are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, the separation and quantification of individual enantiomers are often mandated by regulatory agencies.[2]

-

Mechanism of Separation: Chiral HPLC relies on a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte.[16] The differing stability of these complexes leads to different retention times for the two enantiomers, enabling their separation. The "three-point interaction" model is a fundamental concept in chiral recognition, where at least three simultaneous interactions between the analyte and the CSP are necessary for enantioseparation.[16]

-

Strategic Choices in Method Development:

-

Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most widely used for their broad applicability and high success rate in resolving a wide range of chiral compounds, including N-substituted succinimides.[17][18] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents, providing greater flexibility in method development.[2]

-

Mobile Phase: The choice of mobile phase depends on the type of CSP and the analyte. Normal-phase (e.g., hexane/ethanol) and polar organic (e.g., acetonitrile/methanol) mobile phases are commonly employed.[17] The addition of small amounts of acidic or basic additives can sometimes improve peak shape and resolution.

-

Pillar 2: Self-Validating Protocols - From Theory to Practice

The following protocols are designed to be robust and reproducible, providing a solid starting point for the analysis of a variety of succinamide derivatives. They are structured to be self-validating, with system suitability parameters included to ensure the performance of the chromatographic system.

Protocol 1: Stability-Indicating RP-HPLC Method for Ethosuximide and Its Degradation Products

This method is designed to separate the anticonvulsant drug ethosuximide from its potential hydrolytic and oxidative degradation products, making it suitable for stability studies as per ICH guidelines.[1][19]

Experimental Workflow

Caption: Workflow for the stability-indicating analysis of Ethosuximide.

Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Promosil C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.05 M Sodium Dihydrogen Phosphate : Methanol (90:10 v/v), pH adjusted to 3.5 with phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

Step-by-Step Methodology

-

Mobile Phase Preparation: Dissolve 6.9 g of sodium dihydrogen phosphate monohydrate in 1000 mL of HPLC grade water. Mix 900 mL of this solution with 100 mL of HPLC grade methanol. Adjust the pH to 3.5 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of ethosuximide reference standard in the mobile phase to obtain a concentration of 200 µg/mL.

-

Sample Solution Preparation: For a capsule formulation, empty and weigh the contents of not fewer than 20 capsules. Calculate the average weight. Prepare a solution of the capsule powder in the mobile phase to a nominal concentration of 200 µg/mL of ethosuximide. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.

-

Forced Degradation Study:

-

Acid Hydrolysis: Reflux a 1 mg/mL solution of ethosuximide in 0.1 M HCl at 80°C for 4 hours. Neutralize before injection.

-

Base Hydrolysis: Reflux a 1 mg/mL solution of ethosuximide in 0.1 M NaOH at 80°C for 2 hours. Neutralize before injection.

-

Oxidative Degradation: Treat a 1 mg/mL solution of ethosuximide with 3% H₂O₂ at room temperature for 24 hours.

-

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Perform a blank injection (mobile phase).

-

Inject the standard solution in replicate (n=5) to check system suitability.

-

Inject the sample solution and the stressed samples.

-

-

Data Analysis:

-

Confirm that the system suitability parameters meet the acceptance criteria (see Table 2).

-

Identify the ethosuximide peak based on the retention time of the standard.

-

Integrate all peaks and calculate the percentage of impurities in the unstressed and stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the ethosuximide peak.[1]

-

System Suitability Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area (n=5) | ≤ 2.0% |

Protocol 2: HILIC-MS/MS Method for the Analysis of Polar Succinamide Metabolites

This protocol is designed for the sensitive and selective quantification of polar succinamide derivatives, such as hydroxylated or carboxylated metabolites, in biological matrices. HILIC provides the necessary retention for these hydrophilic compounds, and tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity.[16][20]

Experimental Workflow

Caption: HILIC-MS/MS workflow for polar succinamide metabolite analysis.

Chromatographic and MS Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| MS System | Triple Quadrupole Mass Spectrometer |

| Column | Waters ACQUITY UPLC BEH Amide, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid |

| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Gradient Elution Program

| Time (min) | % B |

| 0.0 | 95 |

| 5.0 | 50 |

| 5.1 | 95 |

| 7.0 | 95 |

Step-by-Step Methodology

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 400 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 95:5 Acetonitrile:Water.

-

-

LC-MS/MS Analysis:

-

Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 15 minutes. This extended equilibration is critical for reproducible results in HILIC.[11]

-

Inject the prepared sample.

-

Acquire data using the gradient program and MRM transitions specific to the target metabolites.

-

-

Data Analysis:

-

Process the data using the instrument's software.

-

Construct a calibration curve using standards prepared in a surrogate matrix.

-

Calculate the concentration of the polar succinamide metabolites in the samples.

-

Protocol 3: Chiral Separation of a Succinamide Derivative on a Polysaccharide-Based CSP

This method provides a general approach for the enantioseparation of a chiral succinamide derivative using a popular polysaccharide-based chiral stationary phase.

Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard HPLC system with UV detector |

| Column | Daicel Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane / 2-Propanol (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Step-by-Step Methodology

-

Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of HPLC grade n-hexane with 200 mL of HPLC grade 2-propanol. Degas the mixture before use.

-

Sample Preparation: Dissolve the racemic succinamide derivative in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Analysis:

-

Equilibrate the Chiralpak IA column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Monitor the elution of the enantiomers at 220 nm.

-

-

Method Optimization (if necessary):

-

If resolution is insufficient, adjust the ratio of n-hexane to 2-propanol. Decreasing the percentage of 2-propanol (the polar modifier) will generally increase retention and may improve resolution.

-

Other alcohols like ethanol can be screened as modifiers to alter selectivity.[21]

-

The choice of a cellulose-based CSP (e.g., Chiralcel OD) can provide alternative selectivity.[17]

-

Pillar 3: Trustworthiness and Validation

Every protocol described herein is a self-validating system when performed correctly. The trustworthiness of the generated data relies on adherence to good chromatographic practices and proper method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[7][12]

Key Validation Parameters

| Parameter | Description | Relevance to Succinamide Analysis |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[3] | Crucial for stability-indicating methods to ensure degradation products do not interfere with the main analyte peak.[1] |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Essential for accurate quantification of the succinamide derivative and its impurities. |

| Accuracy | The closeness of the test results to the true value. Assessed by recovery studies.[3] | Ensures the determined amount of the succinamide derivative is correct. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. | Demonstrates the reproducibility of the method. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Important for impurity profiling to detect trace-level degradants. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22] | Defines the lower limit of the reporting range for impurities. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of the method's reliability during normal usage. |

Conclusion

The HPLC separation of succinamide derivatives is a multifaceted task that requires a sound understanding of chromatographic principles and careful method development. By selecting the appropriate HPLC mode—Reversed-Phase, HILIC, or Chiral—based on the analyte's properties, and by systematically optimizing the chromatographic conditions, robust and reliable analytical methods can be established. The protocols provided in this guide serve as a practical starting point for researchers, scientists, and drug development professionals, enabling them to confidently analyze this important class of compounds and ensure the quality, stability, and safety of their products.

References

-

SIELC Technologies. (n.d.). Separation of Succinimide on Newcrom R1 HPLC column. Retrieved from [Link][10]

-

Zhang, Q., et al. (2010). Analysis of succinimide and its enzymatic product by high performance liquid chromatography. Wei Sheng Yan Jiu = Journal of Hygiene Research, 39(3), 350-352. Retrieved from [Link][11]

-

Schmidt, A. H., & Molnár, I. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. Retrieved from [Link][22]

-

Al-Tel, T. H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(5), 4031-4040. Retrieved from [Link][17]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link][7][12]

-

Yang, Q., et al. (2023). Development and validation of reverse phase-high performance liquid chromatography for determination of residual N-hydroxy succinimide content in semaglutide. Chinese Journal of Biologicals, 36(12), 90-93. Retrieved from [Link][13]

-

De Klerck, K., et al. (2013). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 83, 10-18. Retrieved from [Link][21]

-